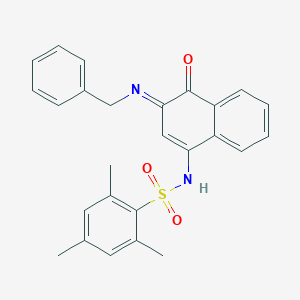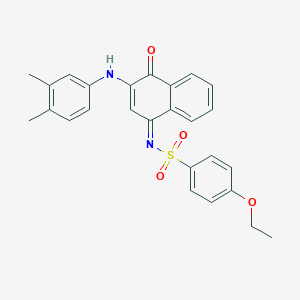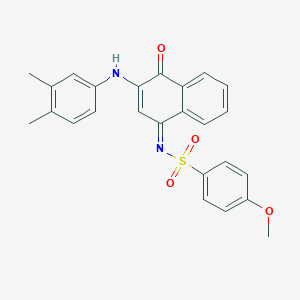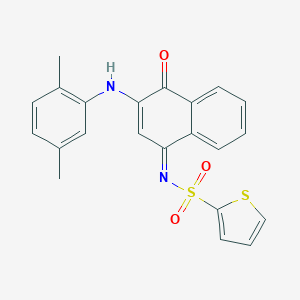![molecular formula C29H29NO4S B281390 2,4,5-trimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281390.png)
2,4,5-trimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (referred to as TMBF) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of TMBF is not fully understood. However, it is believed that TMBF exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. TMBF has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and physiological effects:
TMBF has been shown to exhibit various biochemical and physiological effects. In cancer cells, TMBF has been shown to inhibit cell proliferation and induce apoptosis. TMBF has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in immune cells. In addition, TMBF has been shown to protect neurons from oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TMBF in lab experiments is its potential for use in cancer research, neuroprotection, and anti-inflammatory activity. TMBF has been shown to exhibit potent anti-cancer effects, making it a potential candidate for the development of cancer therapeutics. Additionally, TMBF has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases. However, the synthesis method for TMBF is complex and requires expertise in organic chemistry, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for the study of TMBF. One potential direction is the development of TMBF-based cancer therapeutics. TMBF has been shown to exhibit potent anti-cancer effects, and further studies are needed to determine its efficacy in vivo. Another potential direction is the study of TMBF in the treatment of neurodegenerative diseases. TMBF has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the safety and efficacy of TMBF in humans.
Synthesemethoden
TMBF is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper.
Wissenschaftliche Forschungsanwendungen
TMBF has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, TMBF has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. TMBF has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, TMBF has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C29H29NO4S |
|---|---|
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,5-trimethylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C29H29NO4S/c1-18-9-11-22(12-10-18)29(31)30(35(32,33)28-16-20(3)19(2)15-21(28)4)23-13-14-27-25(17-23)24-7-5-6-8-26(24)34-27/h9-17H,5-8H2,1-4H3 |
InChI-Schlüssel |
HTPZAQNRLQTBAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=C(C=C(C(=C5)C)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=C(C=C(C(=C5)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)







![Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281324.png)
![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)
![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)
![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)